molecular formula C32H25BrN4O B2584780 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 349549-16-2

5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2584780
CAS No.: 349549-16-2
M. Wt: 561.483
InChI Key: PAEHVQQCOVXVKB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole-based heterocyclic compound characterized by a bipyrazole core with a 4-bromophenyl substituent at position 5, a 4-methylbenzoyl group at position 2, and phenyl groups at positions 1' and 3'. This structural complexity confers unique physicochemical and biological properties, making it a candidate for antimicrobial, antiviral, and antitubercular applications .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25BrN4O/c1-22-12-14-25(15-13-22)32(38)37-30(20-29(34-37)23-16-18-26(33)19-17-23)28-21-36(27-10-6-3-7-11-27)35-31(28)24-8-4-2-5-9-24/h2-19,21,30H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHVQQCOVXVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 1,3-diphenylpyrazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group undergoes nucleophilic substitution due to the electron-withdrawing effects of the bromine atom, which activates the aromatic ring for attack by nucleophiles.

Reaction ConditionsReagents/CatalystsProducts FormedYield/Notes
High-temperature heating (80–120°C)KOH, CuI, Pd(PPh₃)₄4-Aminophenyl or 4-Methoxyphenyl derivativesYields ~60–75% under Ullmann coupling
Microwave irradiationNaN₃, DMF4-Azidophenyl intermediateFacilitates "click chemistry" pathways

Reduction of the Dihydropyrazole Core

The 3,4-dihydro-1'H-pyrazole moiety can undergo further reduction to form a fully saturated pyrazolidine structure, altering its conformational flexibility.

Reaction ConditionsReagentsProducts FormedSelectivity
H₂ gas (1–3 atm)Pd/C or Raney Ni in ethanolTetrahydro-1'H-pyrazolidine derivativeComplete saturation achieved in 4–6 hrs
NaBH₄ in THF-Partial reduction of conjugated double bondsLimited to 30–40% conversion

Oxidation of the Methylbenzoyl Group

The 4-methylbenzoyl substituent is susceptible to oxidation, converting the methyl group into a carboxylic acid functionality.

Reaction ConditionsOxidizing AgentsProducts FormedEfficiency
KMnO₄, H₂SO₄, reflux-4-Carboxybenzoyl derivative~85% yield; requires strict pH control
CrO₃ in acetic acid-Intermediate ketone formationOver-oxidation observed at higher temps

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction TypeCatalysts/BaseCoupling PartnersApplications
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Aryl boronic acidsBiaryl synthesis (e.g., 4-biphenyl)
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary aminesIntroduction of N-alkyl/aryl groups

Cycloaddition Reactions

The dihydropyrazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.

DipolarophileConditionsProducts FormedStereochemical Outcome
DMAD (dimethyl acetylenedicarboxylate)Toluene, 110°CPyrrolo[1,2-a]pyrazole scaffoldEndo preference observed
Nitrile oxidesEt₃N, RTIsoxazoline-linked hybridsDiastereomeric ratio 3:1

Hydrolysis of the Benzoyl Group

The 4-methylbenzoyl moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsReagentsProducts FormedKinetics
6M HCl, reflux-4-Methylbenzoic acidComplete hydrolysis in 8–12 hrs
NaOH (aq), ethanol-Sodium carboxylate intermediateFaster than acid-catalyzed route

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for downstream reactivity.

Light SourceSolvent/AdditivesProducts FormedApplications
254 nm UV lampAIBN, CCl₄C–H arylation productsFunctionalization of alkanes
365 nm LEDThiols (e.g., HSPh)Thioether conjugatesBioconjugation strategies

Key Mechanistic Insights:

  • Steric Effects : Bulky substituents (e.g., 1',3'-diphenyl groups) hinder reactions at the pyrazole N-atoms, favoring instead transformations at the bromophenyl or benzoyl sites .

  • Electronic Effects : The electron-deficient nature of the bromophenyl ring enhances its reactivity in SNAr and cross-coupling pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that bipyrazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and apoptosis-related proteins. For instance, a study demonstrated that bipyrazole derivatives could effectively inhibit the proliferation of breast cancer cells by targeting specific signaling pathways .

Antimicrobial Properties
Another important application of this compound is its antimicrobial activity. Bipyrazole derivatives have been reported to possess antibacterial and antifungal properties. In a series of experiments, the compound showed effectiveness against several strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science

Organic Electronics
The unique electronic properties of bipyrazole compounds make them suitable for applications in organic electronics. They can be utilized as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of bromine in the structure enhances the material's stability and charge mobility, which are critical for efficient device performance .

Polymer Chemistry
In polymer science, bipyrazole derivatives can serve as building blocks for synthesizing advanced polymeric materials with tailored properties. Their ability to form stable complexes with metal ions allows for the development of polymeric materials with enhanced mechanical strength and thermal stability .

Agricultural Science

Pesticide Development
The compound has also been explored for its potential use in agrochemicals. Bipyrazole derivatives have shown promise as insecticides and fungicides due to their ability to disrupt biological processes in pests at low concentrations. This application is particularly relevant in developing sustainable agricultural practices that require effective pest control solutions without harming beneficial organisms .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction.
Study 2Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, indicating potential as a new antimicrobial agent.
Study 3Organic ElectronicsHighlighted the use of bipyrazole derivatives as charge transport materials in OLEDs with improved efficiency.
Study 4Pesticide DevelopmentReported effectiveness as an insecticide with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, linkage positions, and functional groups, influencing their reactivity and bioactivity. Key comparisons include:

Table 1: Structural Analogs and Substituent Effects

Compound Name / ID Substituents Key Features Reference
Target Compound 5-(4-BrPh), 2-(4-MeBz), 1',3'-diPh Bromophenyl enhances stability; methylbenzoyl may improve lipophilicity
5m () 5-(4-MeOPh), 3'-(4-NO₂Ph) Nitrophenyl boosts antimicrobial activity; methoxy enhances solubility
6f () 5-(3,4,5-triMeOPh) Methoxy groups correlate with antifungal potency (comparable to Fluconazole)
4 () 4-ClPh, 4-FPh, triazole Chlorophenyl linked to antimicrobial activity; fluorophenyl increases bioavailability
9j () 5-(4-BrPh), 7-Cl-quinoline Bromophenyl and quinoline groups target multidrug-resistant tuberculosis
CM876387 () 5-(4-BrPh), 3'-(4-MePh) Structural analog with bromophenyl and methylphenyl for comparative studies

Table 2: Comparative Bioactivity of Pyrazole Derivatives

Compound Activity Type Efficacy (vs. Standards) Mechanism Insights Reference
Target Compound Inferred Antimicrobial Data not available Bromophenyl may disrupt bacterial membranes
5m Antibacterial MIC: 2 µg/mL (Gram-positive) Nitrophenyl enhances electron-withdrawing effects
6f Antifungal 90% inhibition (vs. Fluconazole) Methoxy groups improve target binding
4 () Antimicrobial Active against E. coli and S. aureus Chlorophenyl aids in hydrophobic interactions
9j Antitubercular IC₅₀: 0.8 µM (MDR-TB) Bromophenyl and sulfonamide synergize

Physicochemical Properties

Halogenation and aromaticity significantly influence properties:

  • Melting Points : Brominated derivatives (e.g., ) exhibit higher melting points (200–220°C) vs. methoxy-substituted analogs (208–210°C) .
  • Lipophilicity : The 4-methylbenzoyl group in the target compound likely increases logP, enhancing membrane permeability .
  • Stability : Bromine’s electronegativity stabilizes the bipyrazole core, reducing metabolic degradation .

Biological Activity

5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20BrN3OC_{23}H_{20}BrN_3O, with a molecular weight of approximately 440.33 g/mol. The compound features a bipyrrole structure that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of bipyrazole compounds exhibit promising anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Antitumor Efficacy

In a study involving various bipyrazole derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Antimicrobial Activity

The compound has also shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group appears to enhance its efficacy against various microbial strains.

Data Table: Antimicrobial Activity

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1464

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.

Antioxidant Assay Results

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These findings highlight its potential use in formulations aimed at combating oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromophenyl Group : Enhances lipophilicity and facilitates interaction with biological targets.
  • Bipyrrole Core : Provides a scaffold conducive to binding with proteins involved in cancer proliferation and microbial resistance.
  • Methylbenzoyl Substituent : Influences the electronic properties, enhancing reactivity towards cellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(4-methylbenzoyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehydes can react with heterocyclic precursors (e.g., pyrazole derivatives) under acidic or basic conditions. A common approach involves refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization for purification. Similar methodologies are employed for structurally related pyrazoline and bipyrazole derivatives .
  • Key Steps :

  • Dissolve precursors in absolute ethanol with catalytic acetic acid.
  • Reflux for 4–6 hours to promote cyclization.
  • Purify via column chromatography or recrystallization.

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization relies on single-crystal X-ray diffraction (SC-XRD) to resolve the 3D arrangement of substituents, complemented by spectroscopic techniques:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br at ~600 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms proton environments and substituent positions (e.g., aromatic protons at δ 6.8–7.8 ppm).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
    • SC-XRD parameters (e.g., R factor < 0.05) ensure high-resolution structural accuracy .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electronic properties (e.g., reactivity toward electrophiles/nucleophiles). For related pyrazole derivatives, HOMO-LUMO gaps of 3.5–4.0 eV suggest moderate stability .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in physiological environments (e.g., DMSO/water mixtures).
  • NBO Analysis : Evaluates hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing tautomeric equilibria .

Q. What strategies address contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. To resolve these:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or F) and test antimicrobial/antioxidant activities.
  • Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Crystallographic Overlays : Compare bioactive conformations with SC-XRD data to identify critical pharmacophoric features .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., C–H···π, halogen bonding) that govern solubility and melting points. For example:

  • Halogen Bonds : Br···O/N interactions (3.0–3.5 Å) enhance thermal stability.
  • π-Stacking : Parallel-displaced aryl rings (3.8 Å spacing) contribute to low aqueous solubility.
    • These features are critical for designing co-crystals or salt forms to improve bioavailability .

Q. What experimental designs optimize the compound’s bioactivity profile?

  • Methodological Answer :

  • Fragment-Based Drug Design : Use the pyrazole core as a scaffold, appending bioisosteric groups (e.g., replacing 4-methylbenzoyl with 4-fluorobenzoyl).
  • Hybridization : Combine with triazole or thiadiazole moieties to enhance target affinity (e.g., antimicrobial activity via enzyme inhibition) .
  • In Silico Screening : Dock the compound into protein active sites (e.g., COX-2 or topoisomerase II) using AutoDock Vina to prioritize synthetic targets .

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